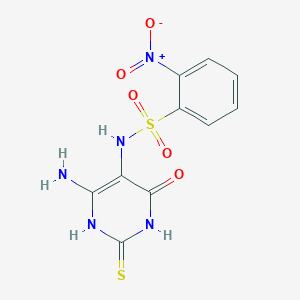![molecular formula C10H25O4PSi B14370719 Diethyl {2-[(trimethylsilyl)oxy]propyl}phosphonate CAS No. 90490-19-0](/img/structure/B14370719.png)
Diethyl {2-[(trimethylsilyl)oxy]propyl}phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl {2-[(trimethylsilyl)oxy]propyl}phosphonate is an organophosphorus compound that features a phosphonate group bonded to a propyl chain, which is further substituted with a trimethylsilyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl {2-[(trimethylsilyl)oxy]propyl}phosphonate typically involves the reaction of diethyl phosphite with a suitable alkylating agent. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide in the presence of a base to form the desired phosphonate ester . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated systems and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of the compound.
化学反应分析
Types of Reactions
Diethyl {2-[(trimethylsilyl)oxy]propyl}phosphonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other functional groups.
Oxidation and Reduction: The phosphonate group can undergo oxidation to form phosphonic acids or reduction to form phosphines.
Common Reagents and Conditions
Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., hydrogen peroxide). Reaction conditions vary depending on the desired transformation, with temperatures ranging from ambient to elevated and reaction times from minutes to hours.
Major Products Formed
The major products formed from these reactions include phosphonic acids, substituted phosphonates, and phosphines, depending on the specific reaction conditions and reagents used.
科学研究应用
Diethyl {2-[(trimethylsilyl)oxy]propyl}phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Industry: The compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
作用机制
The mechanism of action of diethyl {2-[(trimethylsilyl)oxy]propyl}phosphonate involves its interaction with various molecular targets. In biological systems, it can mimic phosphate groups and interact with enzymes and receptors involved in metabolic pathways . The trimethylsilyl group can also enhance the compound’s stability and lipophilicity, facilitating its uptake and distribution within cells.
相似化合物的比较
Similar Compounds
Diethyl phosphonate: A simpler analog without the trimethylsilyl group.
Trimethylsilyl phosphonate: Contains the trimethylsilyl group but lacks the propyl chain.
Bis(trimethylsilyl)phosphonate: Features two trimethylsilyl groups.
Uniqueness
Diethyl {2-[(trimethylsilyl)oxy]propyl}phosphonate is unique due to the presence of both the trimethylsilyl group and the propyl chain, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
属性
CAS 编号 |
90490-19-0 |
|---|---|
分子式 |
C10H25O4PSi |
分子量 |
268.36 g/mol |
IUPAC 名称 |
1-diethoxyphosphorylpropan-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C10H25O4PSi/c1-7-12-15(11,13-8-2)9-10(3)14-16(4,5)6/h10H,7-9H2,1-6H3 |
InChI 键 |
FOFNUHJBTRXBJN-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(CC(C)O[Si](C)(C)C)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


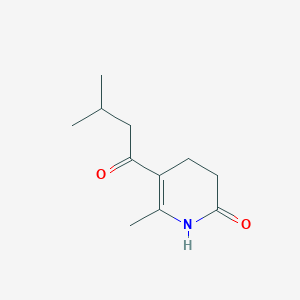
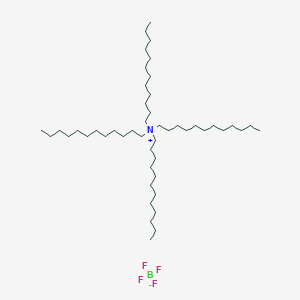
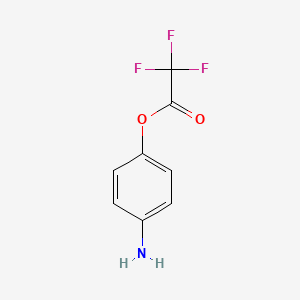
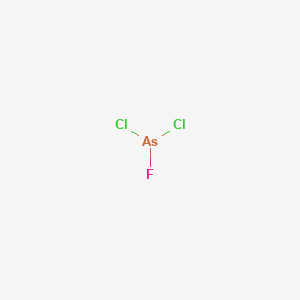
![9-Oxabicyclo[6.1.0]non-4-en-3-ol](/img/structure/B14370658.png)
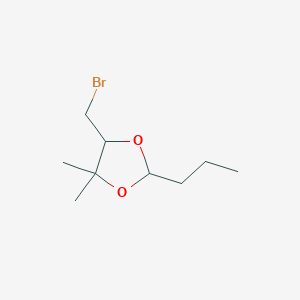
![Diethyl 2-[(benzenesulfonyl)amino]but-2-enedioate](/img/structure/B14370665.png)
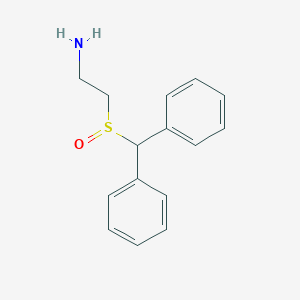
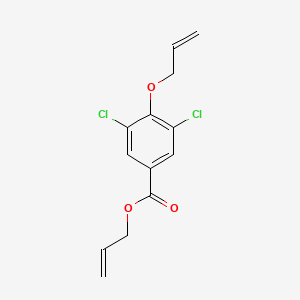
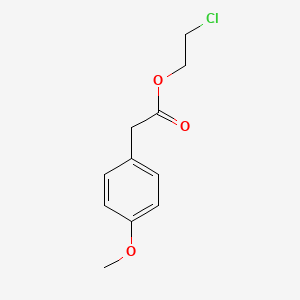
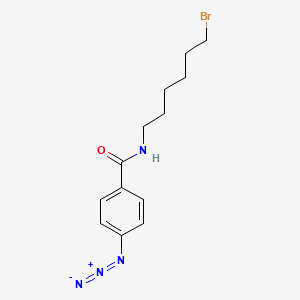
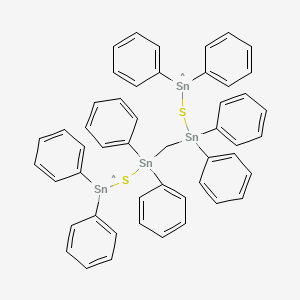
![5-[2-(Ethylsulfanyl)propyl]-3-hydroxycyclohex-2-en-1-one](/img/structure/B14370707.png)
